Rivenprost

説明

This compound is under investigation in clinical trial NCT00296556 (Therapeutic Study of ONO-4819CD for Ulcerative Colitis).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

特性

IUPAC Name |

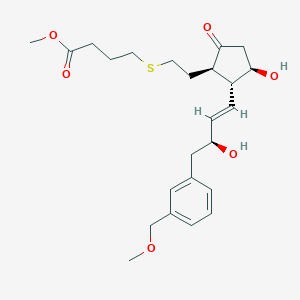

methyl 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQUXLIJKPWCAO-AZIFJQEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101764 |

Source

|

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256382-08-8 |

Source

|

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256382-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivenprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256382088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivenprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-[[2-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]-1-buten-1-yl]-5-oxocyclopentyl]ethyl]thio]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVENPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBO45T413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rivenprost's Mechanism of Action in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivenprost (ONO-4819) is a selective agonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), which has demonstrated significant anabolic effects on bone in preclinical studies. This document provides an in-depth technical overview of this compound's mechanism of action in promoting bone formation. It details the signaling pathways involved, summarizes quantitative data from key preclinical studies, outlines experimental protocols, and discusses the current understanding of its therapeutic potential. This compound stimulates osteoblast differentiation and bone formation through the activation of the Gs-cAMP-PKA signaling cascade, leading to the upregulation of critical osteogenic transcription factors, Runx2 and Osterix. Concurrently, it inhibits adipogenesis in the bone marrow by downregulating peroxisome proliferator-activated receptor-gamma (PPARγ). Preclinical evidence strongly supports its role in increasing bone mineral density and improving bone microarchitecture in models of osteoporosis.

Core Mechanism of Action: EP4 Receptor Agonism

This compound's primary mechanism of action is its selective agonism of the EP4 receptor, a G-protein coupled receptor. The binding of this compound to the EP4 receptor on mesenchymal stem cells (MSCs) and pre-osteoblasts initiates a signaling cascade that promotes osteogenic differentiation and bone formation.

Signaling Pathway

The activation of the EP4 receptor by this compound triggers the Gαs subunit of the associated G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector in this pathway.[1] The PKA signaling pathway is central to the anabolic effects of this compound on bone.[1]

Activated PKA phosphorylates and activates various transcription factors, most notably CREB (cAMP response element-binding protein), which then translocates to the nucleus. This cascade ultimately leads to the increased expression of two master regulators of osteoblast differentiation: Runt-related transcription factor 2 (Runx2) and Osterix (also known as Sp7).[2] The upregulation of Runx2 and Osterix drives the expression of osteoblast-specific genes, such as alkaline phosphatase (ALP), collagen type I, and osteocalcin, leading to the maturation of osteoblasts and the formation of new bone.[2][3]

Simultaneously, the EP4-mediated signaling pathway has an inhibitory effect on adipogenesis. It has been shown to reduce the expression of PPARγ, a key transcription factor required for the differentiation of MSCs into adipocytes.[2] This reciprocal regulation shifts the lineage commitment of MSCs in the bone marrow microenvironment towards osteoblasts and away from adipocytes, further contributing to a net increase in bone mass.

There is also evidence of crosstalk between the EP4 and Bone Morphogenetic Protein (BMP) signaling pathways. This compound has been shown to accelerate BMP-induced osteoblastic differentiation, suggesting a synergistic effect in promoting bone formation.[3] The accelerated BMP action by this compound is abolished by PKA inhibitors, indicating that the PKA pathway is the main point of convergence for these two signaling cascades.[3]

Diagram of the this compound Signaling Pathway in Osteoblasts:

Caption: this compound activates the EP4-cAMP-PKA pathway to promote osteogenesis.

Diagram of this compound's Dual Effect on Mesenchymal Stem Cell Differentiation:

Caption: this compound promotes osteoblast and inhibits adipocyte differentiation.

Preclinical Data

A substantial body of preclinical evidence from in vivo and in vitro studies supports the bone anabolic effects of this compound.

In Vivo Studies

This compound has been evaluated in various rodent models of bone loss, including ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, and immobilization-induced bone loss.

Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Strength in Ovariectomized (OVX) Rats

| Study (Reference) | Animal Model | Treatment Group | Dose and Administration | Duration | % Change in Femoral BMD vs. OVX Control | % Change in Bone Strength vs. OVX Control |

| Yoshida et al., 2002[4][5] | 15-week-old female Crj:CD(SD)IGS rats | ONO-4819 | 10 µg/kg, s.c., 3x/day | 70 days | Complete prevention of bone loss | Significantly greater than vehicle-treated OVX rats |

| Ito et al., 2006[6][7] | 33-week-old female Wistar rats | ONO-4819 | 3, 10, 30 µg/kg, s.c., 2x/day | 11 weeks | Dose-dependent increase | Additive effect on bone strength when combined with risedronate |

Table 2: Bone Histomorphometry Data in Ovariectomized (OVX) and Immobilized Rats Treated with this compound

| Study (Reference) | Animal Model | Treatment Group | Key Histomorphometric Findings vs. Control |

| Yoshida et al., 2002[4][5] | Immobilized rats | ONO-4819 (100 ng/kg/min infusion, 2h, 2x/day for 28 days) | ↑ Bone Volume/Total Volume (BV/TV), ↑ Osteoid Volume/Bone Volume (OV/BV), ↑ Osteoblast Surface/Bone Surface (Ob.S/BS), ↑ Bone Formation Rate (BFR/BS) |

| Ninomiya et al., 2011[2] | Intact rats | ONO-4819 (10 µg/kg, s.c., 2x/day for 5 weeks) | ↑ Osteoblast number, ↑ Bone volume, ↑ Mineral apposition rate, ↑ Bone formation rate |

| Ito et al., 2006[6][7] | Ovariectomized rats | ONO-4819 (3, 10, 30 µg/kg, s.c., 2x/day for 11 weeks) | Dose-dependent increase in bone formation rate, osteoblast surface, and mineralizing surface |

In Vitro Studies

In vitro studies have elucidated the cellular and molecular mechanisms underlying this compound's effects on bone cells.

Table 3: Effects of this compound on Osteoblast and Adipocyte Differentiation In Vitro

| Study (Reference) | Cell Line | Treatment | Key Findings |

| Ninomiya et al., 2011[2] | C3H10T1/2 (multipotent mesenchymal) | ONO-4819 | ↑ Alkaline phosphatase (ALP) activity, ↑ ALP and Osterix mRNA expression, ↓ PPARγ mRNA expression, inhibited adipocyte differentiation |

| Nakagawa et al., 2007[3] | ST2 (pluripotent stromal) | ONO-4819 + BMP-2 | Accelerated BMP-induced elevation of Osterix and ALP mRNA expression and ALP enzymatic activity |

Experimental Protocols

In Vivo Ovariectomized (OVX) Rat Model

-

Animal Model: 15-week-old female Crj:CD(SD)IGS rats.[4]

-

Procedure: Bilateral ovariectomy is performed under anesthesia. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.

-

Treatment: this compound (ONO-4819) is dissolved in saline and administered via subcutaneous injection (e.g., 10 µg/kg, three times daily) or continuous intravenous infusion.[4]

-

Duration: Treatment is typically carried out for a period of 10-11 weeks.[4][6]

-

Analysis:

-

Bone Mineral Density (BMD): The femur is isolated and analyzed using micro-focus X-ray computed tomography.[4]

-

Bone Strength: The fourth lumbar vertebra is subjected to a compression test.[4]

-

Histomorphometry: The tibia is fixed, embedded in methylmethacrylate, sectioned, and stained (e.g., Villanueva bone stain) for the analysis of parameters such as bone volume, osteoblast surface, and bone formation rate.[4] Double labeling with tetracycline (B611298) and calcein (B42510) is used to measure the mineral apposition rate.[4]

-

In Vitro Osteoblast Differentiation Assay

-

Cell Line: Multipotent mesenchymal stem cell line C3H10T1/2 or pluripotent stromal cell line ST2.[2][3]

-

Culture Conditions: Cells are cultured in a standard growth medium (e.g., DMEM with 10% FBS).

-

Induction of Differentiation: Osteogenic differentiation is induced by culturing the cells in an osteogenic medium, which may contain ascorbic acid and β-glycerophosphate. This compound is added at various concentrations. For co-treatment studies, BMP-2 is also added to the medium.[3]

-

Analysis:

-

Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. Staining for ALP can also be performed.

-

Gene Expression Analysis: Total RNA is extracted from the cells at different time points, and the mRNA expression levels of osteogenic markers (e.g., Runx2, Osterix, ALP) are quantified using real-time quantitative PCR.[2][3]

-

Mineralization Assay: For later stages of differentiation, mineralization can be assessed by Alizarin Red S staining, which stains calcium deposits.

-

In Vitro Adipocyte Differentiation Assay

-

Cell Line: Multipotent mesenchymal stem cell line C3H10T1/2.[2]

-

Induction of Differentiation: Adipogenic differentiation is induced using an adipogenic cocktail, which typically includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX). This compound is added to the medium to assess its inhibitory effect.

-

Analysis:

-

Lipid Accumulation: The formation of lipid droplets, a hallmark of adipocyte differentiation, is visualized and quantified by Oil Red O staining.

-

Gene Expression Analysis: The mRNA expression of adipogenic transcription factors, particularly PPARγ, is quantified using real-time quantitative PCR.[2]

-

Experimental Workflow for In Vitro Osteoblast Differentiation Assay:

Caption: Workflow for assessing this compound's effect on osteoblast differentiation.

Clinical Development Status

To date, there is a lack of publicly available data from clinical trials investigating the efficacy of this compound (ONO-4819) for the treatment of osteoporosis or other bone-related disorders in humans. The extensive preclinical data suggests a strong therapeutic potential, but its safety and efficacy in a clinical setting have not yet been established.

Conclusion

This compound (ONO-4819) is a potent and selective EP4 receptor agonist with a well-defined mechanism of action in promoting bone formation. By activating the Gs-cAMP-PKA signaling pathway, it upregulates the key osteogenic transcription factors Runx2 and Osterix, leading to enhanced osteoblast differentiation and bone formation. Its dual action of promoting osteogenesis while inhibiting adipogenesis presents a promising therapeutic strategy for conditions characterized by bone loss, such as osteoporosis. The robust preclinical data from both in vivo and in vitro studies provide a strong rationale for its further investigation in a clinical setting. However, the absence of clinical trial data in the public domain indicates that its transition from a promising preclinical candidate to a therapeutic agent for human use is yet to be realized.

References

- 1. Bone loss in ovariectomized rats: dominant role for estrogen but apparently not for FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Rivenprost's Affinity for the EP4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rivenprost's binding affinity for the Prostaglandin (B15479496) E2 receptor subtype 4 (EP4). This compound, also known as ONO-4819, is a potent and selective agonist for the EP4 receptor. This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and the associated signaling pathways.

Core Data Presentation

This compound demonstrates high affinity and selectivity for the EP4 receptor over other prostanoid receptor subtypes. The following table summarizes the quantitative binding affinity data, primarily expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | This compound Kᵢ (nM) |

| EP4 | 0.7 |

| EP3 | 56 |

| EP2 | 620 |

| EP1 | >10,000 |

Table 1: this compound Binding Affinity for Prostanoid Receptor Subtypes.[1]

Experimental Protocols

The determination of this compound's binding affinity for the EP4 receptor is primarily achieved through radioligand binding assays and functional assays that measure downstream signaling, such as cyclic AMP (cAMP) production.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor. For the EP4 receptor, the commonly used radioligand is [³H]prostaglandin E₂ ([³H]PGE₂).

Objective: To determine the inhibition constant (Kᵢ) of this compound for the EP4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human EP4 receptor, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells.[2][3]

-

Unlabeled Ligand: this compound (ONO-4819).

-

Assay Buffer: Typically a buffer at a specific pH, for instance, 10 mM MES (pH 6.0) or a neutral pH buffer (pH 7.4).[2][5]

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity.

Protocol:

-

Membrane Preparation: HEK-293 or CHO cells stably expressing the human EP4 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [³H]PGE₂, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[6]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PGE₂ is determined and is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the EP4 receptor's primary signaling pathway, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Objective: To determine the potency (EC₅₀) of this compound in stimulating cAMP production via the EP4 receptor.

Materials:

-

Cells: Whole cells expressing the EP4 receptor (e.g., CHO-K1 or HEK-293 cells).[7]

-

Agonist: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., using HTRF, ELISA, or bioluminescent methods).

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Protocol:

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere and grow.

-

Compound Addition: The cell culture medium is replaced with a stimulation buffer containing a PDE inhibitor. This compound is then added to the wells at various concentrations.

-

Stimulation: The cells are incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP production.[7]

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal cAMP response is determined and is known as the EC₅₀ value.

Signaling Pathways

The EP4 receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound is known to be a Gαs-biased agonist, primarily activating the canonical adenylyl cyclase pathway. However, the EP4 receptor can also couple to other signaling pathways.

Gαs-Mediated Signaling Pathway (Canonical)

This is the primary signaling pathway activated by this compound.

-

Receptor Activation: this compound binds to the EP4 receptor.

-

Gαs Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP acts as a second messenger and activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Alternative Signaling Pathways

While this compound shows a bias towards Gαs, the EP4 receptor has been shown to couple to other signaling pathways, which could be relevant in different cellular contexts or with other ligands. These include:

-

Gαi-Mediated Signaling: In some instances, the EP4 receptor can couple to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also activate the PI3K/Akt pathway.[8][9][10]

-

β-Arrestin-Mediated Signaling: Like many GPCRs, the EP4 receptor can also signal through β-arrestin pathways, which can lead to the activation of other signaling molecules like Src and the regulation of receptor internalization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]

Rivenprost Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivenprost (also known as ONO-4819) is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR). Activation of the EP4 receptor by this compound initiates a cascade of intracellular signaling events that mediate its diverse pharmacological effects, including bone formation, anti-inflammatory responses, and tissue protection. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

This compound and the EP4 Receptor

This compound exhibits high selectivity for the EP4 receptor. The binding affinity of this compound for the EP4 receptor is significantly higher than for other prostanoid receptors, ensuring targeted pharmacological action.

| Parameter | Value | Receptor Subtype |

| Ki | 0.7 nM | EP4 |

| EC50 (cAMP accumulation in CHO cells) | 1.6 nM | EP4 |

Table 1: Binding Affinity and Potency of this compound for the EP4 Receptor. [1]

Core Signaling Pathways

This compound's engagement with the EP4 receptor primarily activates two main downstream signaling pathways: the canonical Gs-cAMP-PKA pathway and a secondary Gi-PI3K-Akt pathway.

The Gs-cAMP-PKA-CREB Pathway

The predominant signaling cascade initiated by this compound is through the coupling of the EP4 receptor to the stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of target genes involved in various cellular processes.

The Gi-PI3K-Akt Pathway

In addition to Gs coupling, the EP4 receptor can also couple to the inhibitory G-protein (Gi). This interaction leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). The PI3K-Akt pathway is crucial for cell survival, proliferation, and differentiation. While less predominant than the Gs pathway, it plays a significant role in mediating some of this compound's biological effects.

Downstream Transcriptional Regulation

The activation of the aforementioned signaling pathways by this compound culminates in the modulation of key transcription factors that drive its physiological effects.

Osteogenesis: Upregulation of Runx2 and Osterix, and Downregulation of PPARγ

This compound promotes bone formation by influencing the differentiation of mesenchymal stem cells. It achieves this by upregulating the expression of osteogenic master transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix (Sp7). Concurrently, this compound suppresses adipogenesis by downregulating the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

| Transcription Factor | Effect of this compound | Biological Outcome |

| Runx2 | Upregulation | Promotes osteoblast differentiation |

| Osterix | Upregulation | Essential for osteoblast maturation |

| PPARγ | Downregulation | Inhibits adipocyte differentiation |

Table 2: this compound's Effect on Key Transcription Factors in Mesenchymal Stem Cells.

Inflammation Resolution: Induction of MafB in Macrophages

This compound plays a role in the resolution of inflammation by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is mediated through the induction of the transcription factor MafB. The natural ligand for the EP4 receptor, PGE2, has been shown to induce MafB expression in a concentration-dependent manner, with significant induction observed at concentrations as low as 10 nM.[2]

| Transcription Factor | Effect of this compound | Biological Outcome |

| MafB | Upregulation | Promotes M2 macrophage polarization and inflammation resolution |

Table 3: this compound's Effect on MafB in Macrophages.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

EP4-expressing cells (e.g., HEK293-EP4 or CHO-EP4)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white, opaque microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture EP4-expressing cells to 80-90% confluency.

-

Harvest cells using a non-enzymatic dissociation solution.

-

Wash cells with PBS and resuspend in stimulation buffer containing a PDE inhibitor.

-

Determine cell density and adjust to the desired concentration (e.g., 2,500 cells/well).

-

Dispense cell suspension into the wells of a 384-well plate.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in stimulation buffer.

-

Add the this compound dilutions to the respective wells. Include a vehicle control.

-

-

Stimulation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the HTRF reagents according to the manufacturer's instructions.

-

Add the cAMP-d2 (acceptor) in lysis buffer to all wells.

-

Add the anti-cAMP-cryptate (donor) to all wells.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665/620) and plot the data against the this compound concentration to determine the EC50.

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA expression levels of Runx2, Osterix, and PPARγ in mesenchymal stem cells treated with this compound.

Materials:

-

Mesenchymal stem cells (e.g., C3H10T1/2)

-

Cell culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or TaqMan)

-

qPCR instrument

-

Primers for target and reference genes

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Mouse Runx2 | GCCGGGAATGATGAGAACTA | GGACCGTCCACTGTCACTTT |

| Mouse Osterix | GAAGTCCAATGGGGATCTGA | AGAATCCCTTTCCCTCTCCA |

| Mouse PPARγ | TTTTCAAGGGTGCCAGTTTC | AATCCTTGGCCCTCTGAGAT |

| Mouse Gapdh | ACCCAGAAGACTGTGGATGG | AGG GGC CAT CCA CAG TCT TCT |

Table 4: Example Primer Sequences for Mouse RT-qPCR. [3]

Procedure:

-

Cell Culture and Treatment:

-

Plate mesenchymal stem cells and allow them to adhere.

-

Treat cells with various concentrations of this compound (e.g., 1 nM - 1 µM) for the desired duration (e.g., 24-72 hours). Include a vehicle control.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Quantify RNA concentration and assess purity (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a reference gene (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

-

In Vivo Mouse Calvarial Defect Model for Bone Formation

This protocol describes a surgical model to assess the osteogenic potential of this compound in vivo.

Materials:

-

C57BL/6J mice (10-12 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments

-

Trephine drill bit (e.g., 4 mm diameter)

-

Scaffold material (e.g., collagen sponge)

-

This compound

-

Sutures

-

Micro-computed tomography (μCT) scanner

-

Histology reagents

Procedure:

-

Surgical Procedure:

-

Anesthetize the mouse and shave the surgical area on the scalp.

-

Make a sagittal incision to expose the parietal bones.

-

Using a trephine drill, create a full-thickness, critical-sized defect (e.g., 4 mm) in the center of the calvarium, taking care not to damage the underlying dura mater.[4]

-

-

Implantation:

-

Prepare a scaffold loaded with this compound or a vehicle control.

-

Place the scaffold within the defect.

-

Suture the scalp incision.

-

-

Post-operative Care:

-

Administer analgesics and monitor the animals for recovery.

-

-

Analysis:

-

After a predetermined healing period (e.g., 4 or 8 weeks), euthanize the animals and harvest the calvaria.

-

Fix the samples in 4% paraformaldehyde.

-

Quantify new bone formation within the defect using μCT analysis.

-

Decalcify the samples, embed in paraffin, and perform histological staining (e.g., H&E, Masson's trichrome) to visualize tissue morphology and new bone formation.

-

Macrophage Polarization Assay

This protocol outlines a method to assess the effect of this compound on macrophage polarization.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Polarizing stimuli:

-

M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

-

M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

-

-

Reagents for analysis (e.g., flow cytometry antibodies for surface markers, RNA for qPCR, or ELISA kits for cytokine analysis)

Procedure:

-

Macrophage Culture and Treatment:

-

Culture macrophages to the desired density.

-

Pre-treat cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Add polarizing stimuli (M1 or M2) and incubate for the appropriate duration (e.g., 24 hours for gene expression, 48 hours for cytokine production).

-

-

Analysis of Polarization Markers:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1) and analyze by flow cytometry.

-

RT-qPCR: Analyze the expression of M1 genes (e.g., Nos2, Tnf) and M2 genes (e.g., Arg1, Mrc1) as described in protocol 4.2.

-

ELISA: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA kits.

-

Conclusion

This compound, as a selective EP4 receptor agonist, primarily signals through the Gs-cAMP-PKA-CREB pathway, with a secondary involvement of the Gi-PI3K-Akt pathway. These signaling cascades converge on key transcription factors such as Runx2, Osterix, PPARγ, and MafB to mediate its pro-osteogenic and anti-inflammatory effects. The experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate downstream signaling of this compound and other EP4 agonists, facilitating the development of novel therapeutics targeting this pathway. Further research is warranted to fully delineate the concentration-dependent effects of this compound on the expression of all its downstream transcriptional targets.

References

- 1. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAFB in Macrophages Regulates Prostaglandin E2–Mediated Lipid Mediator Class Switch through ALOX15 in Ischemic Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bone regeneration of mouse critical-sized calvarial defects with human mesenchymal stem cell sheets co-expressing BMP2 and VEGF - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Cellular Effects of Rivenprost and Prostaglandin E2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a ubiquitous lipid mediator that orchestrates a wide array of physiological and pathological processes through its interaction with four distinct E-prostanoid (EP) receptor subtypes (EP1-EP4). Its pleiotropic nature, however, presents challenges for therapeutic development due to the potential for off-target effects. Rivenprost (ONO-4819) is a selective agonist for the EP4 receptor, offering a more targeted approach to modulate PGE2 signaling. This technical guide provides a comprehensive comparison of the cellular effects of this compound and PGE2, focusing on their receptor binding profiles, downstream signaling pathways, and differential impacts on key cellular processes. This document is intended to serve as a valuable resource for researchers and drug development professionals working in fields such as inflammation, immunology, bone metabolism, and oncology.

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes. It plays a critical role in numerous physiological functions, including inflammation, pain, fever, gastric protection, and uterine contractions.[1][2] The diverse biological activities of PGE2 are mediated through its binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[3] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide spectrum of cellular responses.

The non-selective nature of PGE2 can lead to a variety of desired and undesired effects, complicating its therapeutic application. This has driven the development of selective agonists and antagonists for the individual EP receptor subtypes. This compound (ONO-4819) is a potent and selective agonist for the EP4 receptor.[4][5] By specifically targeting the EP4 receptor, this compound offers the potential for more precise therapeutic interventions with a reduced side-effect profile compared to the broad-acting PGE2. This guide will delve into the core differences between this compound and PGE2 at the cellular level, providing a detailed comparison of their biochemical and functional properties.

Receptor Binding and Signaling Pathways

The fundamental difference between the cellular effects of this compound and PGE2 lies in their receptor interaction profiles. This compound's selectivity for the EP4 receptor contrasts sharply with PGE2's ability to bind to all four EP receptor subtypes.

Quantitative Binding Affinities

The binding affinities (Ki) of this compound and PGE2 for the human EP receptor subtypes are summarized in the table below. This data highlights the high selectivity of this compound for the EP4 receptor.

| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) |

| This compound | >10000 | >10000 | >10000 | 0.7[4] |

| Prostaglandin E2 | 18 | 38 | 5 | 3.1 |

Table 1: Comparative binding affinities (Ki) of this compound and Prostaglandin E2 for human EP receptor subtypes expressed in CHO cells.

Downstream Signaling Cascades

The activation of different EP receptor subtypes by PGE2 initiates distinct intracellular signaling pathways. This compound, by selectively activating EP4, triggers a specific subset of these pathways.

-

EP1 Receptor: Coupled to Gq/11, its activation by PGE2 leads to an increase in intracellular calcium concentration ([Ca2+]i) through the activation of phospholipase C.

-

EP2 Receptor: Coupled to Gs, its activation by PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, Gs, or Gq proteins. The most common pathway involves Gi, which inhibits adenylyl cyclase and decreases intracellular cAMP.

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs, and its activation by both PGE2 and this compound leads to a robust increase in intracellular cAMP.[6] The EP4 receptor can also signal through a Gs-independent pathway involving β-arrestin and the activation of the PI3K/Akt pathway.

The selective activation of the EP4 receptor by this compound primarily harnesses the cAMP-PKA and PI3K/Akt signaling pathways, avoiding the complexities and potential counteracting effects of activating EP1 and EP3 receptors.

Figure 1: Signaling pathways of PGE2 and this compound.

Comparative Cellular Effects

The differential receptor activation profiles of this compound and PGE2 translate into distinct cellular and physiological outcomes.

Bone Metabolism

Both PGE2 and this compound have been shown to influence bone metabolism, but their effects can differ due to the involvement of multiple EP receptors in the case of PGE2.

-

Osteoblast Differentiation: this compound, through EP4 activation, promotes osteoblast differentiation and bone formation.[4] PGE2 also stimulates osteoblast differentiation, an effect mediated in part by the EP4 receptor.[7] However, the overall effect of PGE2 on bone can be complex, as other EP receptors may have opposing roles.

-

Adipocyte Differentiation: this compound has been shown to inhibit the differentiation of adipocytes in bone marrow, which can shift the lineage commitment of mesenchymal stem cells towards osteoblasts.[4] PGE2's effect on adipogenesis is more varied, with some studies suggesting an inhibitory role via the EP4 receptor, while others indicate a more complex regulation.[8][9]

| Cellular Process | This compound (EP4 selective) | Prostaglandin E2 (Non-selective) |

| Osteoblast Differentiation | Stimulates | Stimulates (primarily via EP2 and EP4)[10][11] |

| Adipocyte Differentiation | Inhibits | Complex regulation, can inhibit via EP4[8][9] |

Table 2: Comparison of this compound and PGE2 effects on bone and fat cell differentiation.

Immune Response and Inflammation

PGE2 is a key modulator of the immune system, with its effects being highly context-dependent, varying with concentration and the specific immune cell type. This compound, by selectively targeting the EP4 receptor, offers a more defined immunomodulatory profile.

-

T-Cell Differentiation: PGE2 has a complex and often contradictory role in T-cell differentiation. It can promote the differentiation of Th1 and Th17 cells, while also suppressing T-cell proliferation and effector functions, depending on the concentration and the predominant EP receptor expressed.[12] The EP4 receptor, in particular, has been implicated in the promotion of Th1 and Th17 responses.[13] this compound, as an EP4 agonist, would be expected to favor these T-cell subsets.

-

Macrophage Polarization: PGE2 can influence macrophage polarization, with some studies suggesting it promotes an anti-inflammatory M2 phenotype, while others indicate a pro-inflammatory M1 phenotype, again depending on the context. The EP4 receptor has been shown to mediate the anti-inflammatory effects of PGE2 in macrophages, suggesting that this compound would likely promote M2 polarization.[4]

-

Cytokine Production: PGE2 can either suppress or enhance the production of various cytokines. For example, it can inhibit the production of the pro-inflammatory cytokine TNF-α while promoting the production of the anti-inflammatory cytokine IL-10. These effects are mediated by different EP receptors. This compound, acting through EP4, would be expected to primarily mediate the anti-inflammatory cytokine profile.

| Immune Cell Process | This compound (EP4 selective) | Prostaglandin E2 (Non-selective) |

| T-Cell Differentiation | Promotes Th1 and Th17 differentiation | Complex and concentration-dependent effects on various T-cell subsets[12] |

| Macrophage Polarization | Promotes M2 (anti-inflammatory) phenotype[4] | Can promote both M1 and M2 phenotypes depending on the context |

| Cytokine Production | Suppresses pro-inflammatory cytokines (e.g., TNF-α), promotes anti-inflammatory cytokines (e.g., IL-10) | Dual effects on cytokine production, mediated by different EP receptors |

Table 3: Comparison of this compound and PGE2 effects on immune cell functions.

Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabelled ligands, such as this compound and PGE2, for a specific EP receptor subtype.

Materials:

-

Cell membranes expressing the human EP receptor of interest (e.g., from HEK293 or CHO cells)

-

[3H]-PGE2 (radioligand)

-

Unlabeled this compound and PGE2 (competitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the desired EP receptor subtype. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or 10 µM of unlabeled PGE2 (for non-specific binding).

-

50 µL of a range of concentrations of the unlabeled competitor (this compound or PGE2).

-

50 µL of [3H]-PGE2 at a concentration close to its Kd.

-

100 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Radioligand binding assay workflow.

cAMP Measurement Assay

This protocol outlines a method for measuring intracellular cAMP levels in response to agonist stimulation, using a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection.

Materials:

-

Cells expressing the EP receptor of interest (e.g., CHO-K1 cells)

-

Cell culture medium

-

This compound and PGE2

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 384-well plate and culture overnight.

-

Agonist Preparation: Prepare serial dilutions of this compound and PGE2 in stimulation buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the agonist solutions. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) directly to the wells to lyse the cells and initiate the competitive immunoassay.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Figure 3: cAMP measurement assay workflow.

Conclusion

This compound, as a selective EP4 receptor agonist, offers a targeted approach to modulating the PGE2 signaling pathway. Its high specificity for the EP4 receptor results in a more defined spectrum of cellular effects compared to the pleiotropic actions of the natural ligand, PGE2. This is particularly evident in the context of bone metabolism and immune regulation, where this compound's effects are primarily mediated through the cAMP-PKA and PI3K/Akt pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of selective EP4 agonism. By understanding the distinct cellular consequences of engaging the EP4 receptor with this compound versus the broad activation of all EP receptors by PGE2, more effective and safer therapeutic strategies can be designed for a range of diseases.

References

- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Whole-cell radioligand saturation binding [protocols.io]

- 9. Prostaglandin E2 inhibits the differentiation of T regulatory cells by Peroxisome Proliferator-Activated Receptor-Gamma during allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of prostaglandin E2 in macrophage polarization: Insights into atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivenprost: A Selective EP4 Agonist for Hepatocyte Protection

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rivenprost (also known as ONO-4819) is a selective agonist for the prostaglandin (B15479496) E receptor 4 (EP4), a G-protein coupled receptor. Emerging preclinical evidence has highlighted its potential as a hepatoprotective agent. This technical guide provides a comprehensive overview of the role of this compound in hepatocyte protection, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in pivotal studies. This document is intended to serve as a resource for researchers and professionals in the field of liver therapeutics and drug development.

Mechanism of Action

This compound exerts its hepatoprotective effects primarily through the activation of the EP4 receptor. The EP4 receptor is coupled to the Gs alpha subunit of G proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The activation of this pathway is associated with anti-inflammatory and anti-apoptotic effects in hepatocytes.[1][2][3][4]

Signaling Pathway of this compound in Hepatocytes

Caption: this compound-mediated EP4 receptor signaling cascade in hepatocytes.

Preclinical Evidence of Hepatoprotection

The primary evidence for this compound's hepatoprotective effects comes from a preclinical study utilizing a D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced model of acute liver injury in rats. This model is well-established for mimicking features of acute liver failure in humans.

Experimental Workflow

Caption: Workflow of the preclinical study on this compound in acute liver injury.

Quantitative Data Summary

The administration of this compound in the GalN/LPS-induced liver injury model resulted in a significant attenuation of liver damage. The key findings are summarized below.

Table 1: Effects of this compound on Serum Markers of Liver Injury

| Parameter | Control (GalN/LPS) | This compound (0.2 mg/kg) + GalN/LPS |

| Total Bilirubin | Markedly Elevated | Significantly Inhibited Elevation |

| AST (Aspartate Aminotransferase) | Markedly Elevated | Significantly Inhibited Elevation |

| ALT (Alanine Aminotransferase) | Markedly Elevated | Significantly Inhibited Elevation |

Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]

Table 2: Effects of this compound on Inflammatory Cytokines and Apoptosis

| Parameter | Control (GalN/LPS) | This compound (0.2 mg/kg) + GalN/LPS |

| Serum TNF-α | Markedly Elevated | Significantly Inhibited Elevation |

| Serum IFN-γ | Markedly Elevated | Significantly Inhibited Elevation |

| Serum IL-8 | Markedly Elevated | No Significant Inhibition |

| Hepatocyte Apoptotic Index (TUNEL) | Significantly Increased | Significantly Lower |

Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]

The study also noted that the beneficial effects of this compound on acute liver injury were similar at doses of 0.1, 0.05, and 0.01 mg/kg body weight.[5]

Experimental Protocols

GalN/LPS-Induced Acute Liver Injury Model in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Injury: A single intraperitoneal (i.p.) injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 100 µg/kg body weight.[5]

-

Treatment: A single i.p. injection of this compound (0.2 mg/kg, or lower doses of 0.1, 0.05, and 0.01 mg/kg body weight) or physiological saline (vehicle control) administered immediately after the GalN/LPS injection.[5]

-

Endpoint: Animals were sacrificed 24 hours after the induction of liver injury.[5]

-

Sample Collection: Blood samples were collected for the analysis of serum bilirubin, AST, ALT, and inflammatory cytokines (TNF-α, IFN-γ, IL-8). Liver tissue was collected for histological examination and assessment of apoptosis.[5]

Biochemical Analysis

-

Serum levels of total bilirubin, AST, and ALT were measured using standard biochemical assays.

-

Serum concentrations of TNF-α, IFN-γ, and IL-8 were quantified using enzyme-linked immunosorbent assays (ELISAs).

Histological Analysis

-

Liver tissue was fixed, processed, and embedded in paraffin.

-

Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of hepatic necrosis and inflammation.

Apoptosis Assessment

-

Hepatocyte apoptosis was evaluated using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver tissue sections.[5]

-

The apoptotic index was determined by quantifying the number of TUNEL-positive hepatocytes.[5]

Preclinical Safety and Clinical Trials

As of the latest available information, dedicated preclinical toxicology studies focusing on the hepatotoxicity of this compound have not been extensively published in the public domain. While the compound has been investigated in preclinical models for other indications, a specific liver safety profile is not well-documented.

Furthermore, a thorough search of clinical trial registries did not reveal any completed or ongoing clinical trials of this compound for the treatment of liver diseases in humans. A phase II clinical trial of this compound (ONO-4819CD) was conducted for patients with mild to moderate ulcerative colitis.[6][7]

Conclusion

This compound, a selective EP4 receptor agonist, has demonstrated significant hepatoprotective effects in a preclinical model of acute liver injury. Its mechanism of action, involving the EP4/Gs/cAMP/PKA signaling pathway, leads to the suppression of key inflammatory cytokines and a reduction in hepatocyte apoptosis. The available data suggests that this compound could be a promising therapeutic candidate for the management of acute liver injury. However, the lack of extensive preclinical safety data on hepatotoxicity and the absence of clinical trials in liver disease indicate that further research is required to translate these promising preclinical findings into clinical applications. Future studies should focus on elucidating the detailed downstream targets of the EP4 signaling pathway in hepatocytes, conducting comprehensive preclinical toxicology assessments, and exploring the potential of this compound in various models of liver disease to pave the way for potential clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Preclinical liver toxicity models: Advantages, limitations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptor (EP4) selective agonist (ONO-4819.CD) accelerates bone repair of femoral cortex after drill-hole injury associated with local upregulation of bone turnover in mature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Rivenprost's Effect on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivenprost, a selective prostaglandin (B15479496) E receptor 4 (EP4) agonist, is currently under investigation for various therapeutic applications.[1][2] Its mechanism of action through the EP4 receptor suggests a potential role in modulating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[3][4] This technical guide provides an in-depth overview of the potential effects of this compound on angiogenesis, focusing on the underlying signaling pathways and outlining key experimental protocols for its investigation.

Introduction to this compound and Angiogenesis

This compound (also known as ONO-4819) is a potent and selective agonist for the EP4 receptor, a G-protein coupled receptor.[2] The EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation and cancer.[5][6]

Angiogenesis is a complex, multi-step process involving endothelial cell proliferation, migration, and differentiation to form new blood vessels.[7][8] It is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors. Key players in this process include vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which activate signaling cascades within endothelial cells.[9][10][11] Dysregulation of angiogenesis is a hallmark of several diseases, making it a critical target for therapeutic intervention.[3][12]

Given that PGE2 has been shown to regulate angiogenesis, often through the EP4 receptor, investigating the specific effects of a selective EP4 agonist like this compound is of significant interest.[5][6][13] Understanding how this compound influences angiogenic pathways will be crucial for evaluating its therapeutic potential and safety profile.

Core Signaling Pathways

This compound, by activating the EP4 receptor, is anticipated to modulate downstream signaling cascades that are known to influence angiogenesis. The primary pathway involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[14] This elevation in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases, ultimately impacting gene expression and cellular function related to angiogenesis.[13][14]

Furthermore, there is evidence of crosstalk between the EP4 pathway and other critical angiogenic signaling cascades, such as the VEGF and FGF pathways.[15] Activation of the EP4 receptor may lead to the transactivation of VEGF Receptor 2 (VEGFR2) or FGF Receptor 1 (FGFR-1), amplifying the pro-angiogenic signals.[15]

This compound-Mediated EP4 Signaling Pathway

The binding of this compound to the EP4 receptor initiates a conformational change, leading to the activation of the associated Gs protein. This triggers a cascade of intracellular events that can influence angiogenesis.

Potential Crosstalk with VEGF and FGF Pathways

The EP4 pathway may intersect with the VEGF and FGF signaling pathways, which are central to angiogenesis. This interaction can occur at multiple levels, including the transactivation of their respective receptors or through the modulation of shared downstream signaling molecules.

Experimental Protocols

To elucidate the specific effects of this compound on angiogenesis, a series of in vitro and ex vivo assays are recommended.[16][17][18]

In Vitro Angiogenesis Assays

These assays utilize cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to assess key angiogenic processes.[17][18]

3.1.1. Endothelial Cell Proliferation Assay

-

Objective: To determine the effect of this compound on endothelial cell growth.

-

Methodology:

-

Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well.

-

After 24 hours, replace the medium with a low-serum medium containing varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control and a positive control (e.g., VEGF).

-

Incubate for 48-72 hours.

-

Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Quantify the results by measuring absorbance or fluorescence and normalize to the vehicle control.

-

3.1.2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Objective: To evaluate the effect of this compound on endothelial cell migration.

-

Methodology:

-

Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein like fibronectin.

-

Place a low-serum medium containing different concentrations of this compound in the lower chamber.

-

Seed HUVECs in the upper chamber in a serum-free medium.

-

Incubate for 4-6 hours to allow for cell migration.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the migrated cells in several high-power fields under a microscope.

-

3.1.3. Tube Formation Assay

-

Objective: To assess the ability of this compound to induce the formation of capillary-like structures.

-

Methodology:

-

Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed HUVECs onto the matrix at a density of 1-2 x 10⁴ cells/well in a low-serum medium containing various concentrations of this compound.

-

Incubate for 6-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[7]

-

Ex Vivo Angiogenesis Assay

3.2.1. Aortic Ring Assay

-

Objective: To investigate the effect of this compound on sprouting angiogenesis from an intact blood vessel segment.

-

Methodology:

-

Excise the thoracic aorta from a euthanized rat or mouse and cut it into 1 mm thick rings.

-

Embed the aortic rings in a collagen or fibrin (B1330869) gel in a 48-well plate.

-

Culture the rings in a serum-free medium supplemented with different concentrations of this compound.

-

Monitor the outgrowth of microvessels from the rings daily for 7-14 days.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

-

Experimental Workflow Diagram

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Treatment Group | Concentration | Mean Absorbance (OD) ± SD | % Proliferation vs. Control |

| Vehicle Control | - | 100% | |

| This compound | 0.1 nM | ||

| This compound | 1 nM | ||

| This compound | 10 nM | ||

| This compound | 100 nM | ||

| This compound | 1 µM | ||

| VEGF (Positive Control) | 20 ng/mL |

Table 2: Effect of this compound on Endothelial Cell Migration

| Treatment Group | Concentration | Mean Migrated Cells/HPF ± SD | % Migration vs. Control |

| Vehicle Control | - | 100% | |

| This compound | 0.1 nM | ||

| This compound | 1 nM | ||

| This compound | 10 nM | ||

| This compound | 100 nM | ||

| This compound | 1 µM | ||

| VEGF (Positive Control) | 20 ng/mL |

Table 3: Effect of this compound on Tube Formation

| Treatment Group | Concentration | Mean Total Tube Length (µm) ± SD | Mean Number of Junctions ± SD |

| Vehicle Control | - | ||

| This compound | 0.1 nM | ||

| This compound | 1 nM | ||

| This compound | 10 nM | ||

| This compound | 100 nM | ||

| This compound | 1 µM | ||

| VEGF (Positive Control) | 20 ng/mL |

Table 4: Effect of this compound on Aortic Ring Sprouting

| Treatment Group | Concentration | Mean Sprout Length (µm) ± SD | Mean Number of Sprouts ± SD |

| Vehicle Control | - | ||

| This compound | 0.1 nM | ||

| This compound | 1 nM | ||

| This compound | 10 nM | ||

| This compound | 100 nM | ||

| This compound | 1 µM | ||

| VEGF (Positive Control) | 50 ng/mL |

Conclusion

The investigation of this compound's effect on angiogenesis is a critical step in understanding its complete pharmacological profile. By systematically evaluating its impact on endothelial cell proliferation, migration, and tube formation, as well as on ex vivo vessel sprouting, researchers can gain valuable insights into its potential as a pro- or anti-angiogenic agent. The provided experimental protocols and data presentation formats offer a robust framework for conducting and interpreting these crucial studies. Further research into the detailed molecular mechanisms, including the potential crosstalk with major angiogenic pathways, will be essential for the development and clinical application of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiogenesis as Therapeutic Target in Metastatic Prostate Cancer – Narrowing the Gap Between Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenesis Inhibition in Prostate Cancer: An Update [mdpi.com]

- 5. Prostanoids regulate angiogenesis acting primarily on IP and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 regulates tumor angiogenesis in prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. mdpi.com [mdpi.com]

- 12. Fighting Cancer with Angiogenesis Inhibitors | The Scientist [the-scientist.com]

- 13. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prostaglandin E2 regulates angiogenesis via activation of fibroblast growth factor receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of ONO-4819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4819, also known as Rivenprost, is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action, with a focus on its therapeutic potential in bone regeneration, hepatoprotection, and inflammatory diseases. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with a summary of its quantitative data and a visualization of its core signaling pathway.

Discovery and Rationale

The discovery of ONO-4819 stemmed from the understanding that prostaglandin E2 plays a crucial role in bone metabolism. While PGE2 itself has both anabolic and catabolic effects, research identified the EP4 receptor as the primary mediator of its bone-forming activities. This led to the development of selective EP4 agonists to harness the anabolic potential of PGE2 while minimizing its undesirable effects. ONO-4819 emerged as a chemically stable and highly selective agonist for the EP4 receptor, demonstrating promising therapeutic effects in preclinical models of osteoporosis, liver injury, and colitis.[1][2][3]

Chemical Synthesis

An improved and robust synthesis for ONO-4819 has been developed to ensure high chemical purity and overcome challenges in removing byproducts associated with earlier methods.[4] Key improvements include the use of γ-thiobutyrolactone as a sulfur source for the introduction of the sulfur-containing side chain, which avoids the formation of byproducts encountered with potassium thioacetate.[4]

A critical step in the synthesis is the stereoselective reduction of an enone intermediate to establish the chiral alcohol. The improved process utilizes (-)-DIP-chloride, which enhances enantioselectivity and simplifies the purification process compared to the previously used binaphthol-modified lithium aluminum hydride.[4] To ensure precise process control and facilitate the purification of intermediates through crystallization, benzoyl and tert-butyldimethylsilyl (TBDMS) groups are employed as protecting groups for hydroxyl functions.[4]

A detailed, step-by-step visual reaction scheme is proprietary and not publicly available in the reviewed literature.

Mechanism of Action

ONO-4819 exerts its biological effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor.[5] The primary signaling pathway initiated by ONO-4819 is the Gs-alpha pathway.

// Edges ONO4819 -> EP4R [label="binds"]; EP4R -> Gs [label="activates"]; Gs -> AC [label="activates"]; ATP -> cAMP [headlabel="converts", arrowhead="open", style=dashed, color="#202124", fontcolor="#202124"]; AC -> ATP [style=invis]; cAMP -> PKA [label="activates"]; PKA -> PKA_active [style=invis]; PKA_active -> CREB [label="phosphorylates"]; CREB -> Runx2_Osterix; CREB -> PPARg; Runx2_Osterix -> Osteoblast_Diff; Osteoblast_Diff -> Bone_Formation; PPARg -> Adipocyte_Diff; }

Upon binding of ONO-4819, the EP4 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which translocate to the nucleus. This cascade ultimately modulates gene expression, leading to an upregulation of osteogenic transcription factors such as Runx2 and Osterix, and a downregulation of adipogenic transcription factors like PPARγ.[2][8] This dual action promotes the differentiation of mesenchymal stem cells into osteoblasts while inhibiting their differentiation into adipocytes, resulting in a net anabolic effect on bone.[2][8]

Quantitative Data

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line | Reference |

| EP4 Receptor Binding Affinity (Ki) | 0.7 nM | - | [5] |

| Effective Concentration for Osteoblast Differentiation | 1 nM - 1 µM | C3H10T1/2 | [5] |

| Effective Concentration for Adipocyte Inhibition | 1 nM - 1 µM | C3H10T1/2 | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Dosage and Administration | Key Findings | Reference |

| Bone Formation | Sprague-Dawley Rat | 10 µg/kg, s.c. for 5 weeks | Increased osteoblast number, bone volume, and bone formation rate. | [2] |

| Ovariectomized (Osteoporosis) | Rat | 3 & 30 µg/kg, s.c. twice daily for 11 weeks | Dose-dependent increase in Bone Mineral Density (BMD). | [9][10] |

| Acute Liver Injury | Wistar Rat | 0.2 mg/kg, i.p. single dose | Inhibited hepatic necrosis; decreased AST, ALT, TNF-α, and IFN-γ. | [5][11] |

| Mechanically Loaded Bone | Wistar Rat | 3 & 30 µg/kg, s.c. twice daily for 3 weeks | Increased cortical bone formation and additive effect with mechanical loading. | [12] |

Table 3: Phase II Clinical Trial for Ulcerative Colitis (NCT00296556)

| Parameter | ONO-4819CD Group | Placebo Group | Reference |

| Number of Patients | 4 | 3 | [13] |